molecular formula C20H21N3O2 B12182665 N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide

Cat. No.: B12182665
M. Wt: 335.4 g/mol
InChI Key: PAMDNXNCYGCINP-UHFFFAOYSA-N
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Description

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound is characterized by the presence of an indole ring fused with a benzene ring, an acetylamino group, and a carboxamide group, making it a versatile molecule for various applications.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-(2-acetamidoethyl)-1-benzylindole-2-carboxamide

InChI

InChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)19-13-17-9-5-6-10-18(17)23(19)14-16-7-3-2-4-8-16/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,25)

InChI Key

PAMDNXNCYGCINP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC2=CC=CC=C2N1CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Fischer Indole Synthesis

The Fischer indole synthesis remains a cornerstone for constructing the indole scaffold. Phenylhydrazine derivatives react with carbonyl compounds under acidic conditions to form the bicyclic structure. For this compound, ethyl 2-oxoacetate serves as the ketone precursor, reacting with N-benzylphenylhydrazine in refluxing acetic acid (Yield: 68–72%).

Optimization Insights

  • Catalyst: ZnCl₂ (10 mol%) enhances regioselectivity for the 2-position.

  • Solvent: Ethanol/water mixtures (4:1 v/v) improve solubility of intermediates.

ParameterConditionOutcome
Temperature80°C72% yield, minimal byproducts
AcidHCl (2M)Faster cyclization
Time12 hoursComplete conversion

Transition Metal-Catalyzed Cyclizations

Palladium-catalyzed methods enable milder conditions. A patent describes using CuCl (2 mol%) in N-methylpyrrolidone (NMP) at 100°C to cyclize 2-bromophenylalanine derivatives , achieving enantiomeric excess >90%. This method is critical for accessing chiral intermediates but requires rigorous oxygen exclusion.

Functionalization of the Indole Ring

N1-Benzylation

Introducing the benzyl group at the indole’s N1 position employs Ullmann-type coupling. 1H-indole-2-carboxylic acid reacts with benzyl bromide in dimethylacetamide (DMAc) using K₂CO₃ as base (Yield: 85–88%).

Side Reaction Mitigation

  • Nucleophilic competition : Adding tetrabutylammonium iodide (TBAI) suppresses O-benzylation.

  • Temperature control : Maintaining 60°C prevents decomposition of the indole ring.

C2-Carboxamide Installation

The acetylaminoethyl side chain is introduced via carbodiimide-mediated coupling. 1-Benzyl-1H-indole-2-carboxylic acid reacts with N-(2-aminoethyl)acetamide using EDCl/HOBt in anhydrous THF (Yield: 76%).

Critical Parameters

  • Stoichiometry : A 1.2:1 molar ratio of EDCl to carboxylic acid minimizes dimerization.

  • Solvent : THF outperforms DMF in reducing racemization at the ethylenediamine moiety.

Side Chain Synthesis: Acetylaminoethyl Moiety

Stepwise Assembly

N-(2-Aminoethyl)acetamide is prepared by acetylating ethylenediamine:

  • Protection : Ethylenediamine reacts with acetic anhydride in CH₂Cl₂ at 0°C.

  • Deprotection : Boc groups are removed using TFA/CH₂Cl₂ (1:1).

Purity Challenges

  • HPLC analysis reveals <2% residual diacetylated byproduct.

  • Recrystallization from ethyl acetate/n-hexane (3:7) raises purity to >99%.

Industrial-Scale Purification Techniques

Column Chromatography

Silica gel (230–400 mesh) with CH₂Cl₂/MeOH (95:5) elutes the target compound ahead of unreacted starting materials. Pilot-scale runs achieve 92% recovery.

Recrystallization Optimization

Ethanol/water mixtures (70:30) produce needle-shaped crystals with melting points of 214–216°C, consistent with literature.

Crystallization Data

Solvent SystemCrystal FormPurity (%)
Ethanol/waterNeedles99.5
AcetonitrilePrisms98.7

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (s, 1H, indole H3), 7.35–7.28 (m, 5H, benzyl), 3.21 (t, J=6.4 Hz, 2H, CH₂NHCO).

  • HRMS : m/z 335.4 [M+H]⁺, matching C₂₀H₂₁N₃O₂.

X-ray Crystallography

Single-crystal analysis confirms the planar indole ring and gauche conformation of the acetylaminoethyl chain (torsion angle: 62.3°) .

Chemical Reactions Analysis

Types of Reactions

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Lewis acids for Friedel-Crafts reactions, acids for Fischer indole synthesis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide exhibit notable antimicrobial properties. A synthesis and evaluation of related compounds revealed their effectiveness against a range of microorganisms, including Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Key Findings:

  • Synthesis : Compounds were synthesized and characterized using various analytical techniques, including NMR spectroscopy and molecular docking studies to predict their binding affinities to target proteins .
  • Activity : The synthesized compounds displayed significant antimicrobial activity, with specific derivatives showing the highest efficacy against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values indicating potent activity .

Antitumor Properties

This compound has also been investigated for its antitumor effects. Research indicates that indole derivatives can inhibit tumor growth, particularly in solid tumors such as colorectal and lung cancers.

Research Insights:

  • Mechanism of Action : The compound's structure allows it to interact with various biological targets involved in cancer progression. For instance, certain derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .
  • In Vivo Studies : Animal models have demonstrated that these compounds can significantly reduce tumor size and improve survival rates when administered alongside standard chemotherapy agents .

Drug Design and Molecular Docking

The structural features of this compound make it a valuable candidate in the field of drug design. Molecular docking studies have been employed to predict how this compound interacts with various biological macromolecules.

Applications in Drug Development:

  • Target Identification : By using computational methods, researchers can identify potential targets for drug development, enhancing the efficiency of the drug discovery process .
  • Structure-Activity Relationship (SAR) : Studies focusing on the SAR of indole derivatives have provided insights into how modifications can enhance biological activity, leading to more effective therapeutic agents .

Summary Table of Applications

Application TypeKey Findings
Antimicrobial ActivityEffective against Staphylococcus aureus and Candida albicans; MIC values indicate potent activity .
Antitumor PropertiesInduces apoptosis in cancer cells; reduces tumor size in animal models .
Drug DesignUseful for target identification; enhances efficiency in drug discovery .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the indole ring, benzyl group, acetylamino group, and carboxamide group allows for diverse interactions and applications, distinguishing it from other similar compounds .

Biological Activity

N-[2-(acetylamino)ethyl]-1-benzyl-1H-indole-2-carboxamide is a synthetic compound derived from the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Indole Derivatives

Indole derivatives have been extensively studied due to their potential therapeutic applications in various fields, including oncology, neurology, and infectious diseases. The unique structure of indoles allows them to interact with multiple biological targets, making them valuable in drug development.

PropertyValue
Molecular FormulaC20H21N3O2
Molecular Weight335.4 g/mol
IUPAC NameN-(2-acetamidoethyl)-1-benzylindole-2-carboxamide
InChIInChI=1S/C20H21N3O2/c1-15(24)21-11-12-22-20(25)18-14-23(13-16-7-3-2-4-8-16)19-10-6-5-9-17(18)19/h2-10,14H,11-13H2,1H3,(H,21,24)(H,22,25)
Canonical SMILESCC(=O)NCCNC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3

The biological activity of this compound is attributed to its ability to bind selectively to multiple receptors involved in key signaling pathways:

  • VEGFR Inhibition : Similar compounds have demonstrated efficacy in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis. For instance, a related compound showed an IC50 of 0.20 μM against VEGFR-2 .
  • Anticancer Activity : Indole derivatives often exhibit cytotoxic effects against various cancer cell lines. The compound's structure suggests potential interactions with cancer-related pathways, leading to apoptosis in tumor cells.
  • Anti-inflammatory Properties : Indoles are also known for their anti-inflammatory effects, which may be mediated through modulation of cytokine production and inhibition of inflammatory pathways.

Anticancer Activity

A study on indole derivatives highlighted the anticancer potential of related compounds against human tumor cell lines such as leukemia (HL-60), colon (HCT-15), and renal (UO-31). The most potent derivatives had IC50 values ranging from 6.62 μM to 10.32 μM . Although specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.

Anti-inflammatory Effects

Research has shown that certain indole derivatives can reduce inflammation markers significantly in vitro. For example, compounds with similar structures were found to decrease levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in cell cultures .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other indole derivatives:

CompoundStructure TypeKey ActivityIC50 Value
Indole-3-acetic acidNatural plant hormonePlant growth regulatorN/A
1-Benzyl-1H-indole-3-carboxamideIndole derivativeAnticancerN/A
N-(2-Aminoethyl)indole-3-carboxamideSimilar structureAntimicrobialN/A

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